Cas no 2137979-23-6 (2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine)

2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine
- 2137979-23-6
- 2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine
- EN300-1114149
-
- インチ: 1S/C9H9ClN4/c10-8-3-1-7(2-4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13)
- InChIKey: WAMWLNQLBKNFPD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1N=CC(N)=N1
計算された属性
- 精确分子量: 208.0515740g/mol
- 同位素质量: 208.0515740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 56.7Ų
2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114149-10.0g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1114149-10g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1114149-0.25g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1114149-0.5g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1114149-5g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1114149-1.0g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1114149-2.5g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1114149-5.0g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1114149-0.05g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1114149-0.1g |
2-[(4-chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine |
2137979-23-6 | 95% | 0.1g |
$741.0 | 2023-10-27 |
2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amineに関する追加情報
Compound CAS No. 2137979-23-6: 2-(4-Chlorophenyl)methyl-2H-1,2,3-Triazol-4-Amine
The compound 2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine, identified by the CAS registry number CAS No. 2137979-23-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are widely recognized for their unique chemical properties and reactivity. The structure of this compound consists of a triazole ring substituted with a 4-chlorophenylmethyl group at the 4-amino position, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of triazole derivatives in drug discovery and development. The presence of the triazole ring in this compound provides it with strong hydrogen bonding capabilities and high stability, making it an ideal candidate for use in pharmaceutical applications. For instance, researchers have explored the use of this compound as a building block for designing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.
In addition to its pharmaceutical applications, compound CAS No. 2137979-23-6 has also found utility in materials science. The triazole moiety is known to form robust metal-ligand interactions, which has led to its use in the synthesis of coordination polymers and metal organic frameworks (MOFs). These materials have promising applications in gas storage, catalysis, and sensing technologies.
The synthesis of 2-(4-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product.
From a chemical standpoint, this compound exhibits interesting reactivity due to the electron-withdrawing effects of the chlorophenyl group and the electron-donating effects of the amino group on the triazole ring. These opposing electronic effects create a dynamic environment within the molecule that can be exploited for various chemical transformations. Researchers have demonstrated that this compound can undergo further functionalization to introduce additional substituents or modify its properties for specific applications.
In terms of physical properties, CAS No. 2137979-23-6 is typically a crystalline solid with a melting point around 150°C. It is sparingly soluble in common organic solvents but exhibits enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These properties make it suitable for use in both solution-phase and solid-phase synthesis techniques.
The safety profile of this compound has been extensively studied to ensure its safe handling and use in research and industrial settings. While it is not classified as hazardous under normal conditions, appropriate precautions should be taken to avoid prolonged exposure or inhalation of dust or vapors.
In conclusion, compound CAS No. 2137979-23_6, also known as 2-(4-chlorophenyl)methyl_2H_1_2_3-triazol_4_amine, is a highly versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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